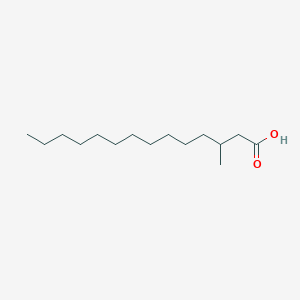

3-Methyltetradecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyltetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLCLKVIHVRDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415236 | |

| Record name | 3-methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65128-48-5 | |

| Record name | 3-methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution

Microbial Sources

Microorganisms, particularly bacteria and fungi, are significant producers of 3-methyltetradecanoic acid. This fatty acid is often a component of their cellular lipids and can be part of more complex molecules with specific biological activities.

Bacterial Systems

Several bacterial species are known to synthesize this compound, where it contributes to the composition of their cell membranes and is a constituent of certain secondary metabolites.

Listeria monocytogenes : The fatty acid profile of Listeria monocytogenes is dominated by branched-chain fatty acids, including 1this compound (iso-C15:0). nih.govasm.org Studies have shown that this fatty acid, along with 12-methyltetradecanoic acid (anteiso-C15:0) and 14-methylhexadecanoic acid (anteiso-C17:0), constitutes a significant portion of the total fatty acids in this bacterium. nih.gov The relative abundance of these branched-chain fatty acids is crucial for maintaining membrane fluidity, especially during adaptation to cold temperatures. nih.govillinoisstate.edufrontiersin.org In one analysis of 33 strains, 1this compound was present as one of the two isomeric forms of the C15 saturated branched-chain acid, although 12-methyltetradecanoic acid was found in higher concentrations. asm.org

Bacillus subtilis : This bacterium produces a variety of branched-chain fatty acids, with 1this compound (iso-C15) and 12-methyltetradecanoic acid (anteiso-C15) being prominent. cdnsciencepub.comnih.govasm.org The relative amounts of these fatty acids can be influenced by the availability of precursors in the growth medium, such as the amino acid L-leucine. cdnsciencepub.com Furthermore, 3-amino-12-methyltetradecanoic acid, a derivative, is a lipid component of the antifungal antibiotic bacillomycin (B12659051) L, produced by Bacillus subtilis. nih.gov Similarly, it is part of the lipid moiety of iturin A, another antifungal peptidolipid from Bacillus subtilis. researchgate.net

Bacillus licheniformis : Analysis of fatty acid methyl esters has shown that 1this compound is the most abundant fatty acid in Bacillus licheniformis, accounting for 44.94% in one study. ajbls.com Another study identified 1this compound as a major constituent, with percentages of 22.65% and 24.20% in different contexts. oup.com It is also a component of unique glycolipopeptides, ieodoglucomides A and B, produced by a marine strain of Bacillus licheniformis. emanresearch.org

Serratia marcescens : While not a predominant fatty acid, anteiso-3-methyl-tetradecanoic acid has been identified in the cellular fatty acid profile of Serratia marcescens. researchgate.net This bacterium is known for producing a variety of secondary metabolites, and the composition of its fatty acids contributes to its cellular characteristics. onlinescientificresearch.comdntb.gov.uaijcmas.comacademie-sciences.fr

Legionella species : The cellular fatty acid composition of Legionella species is characterized by a high proportion of branched-chain fatty acids. nih.govasm.orgmdpi.com While 12-methyltetradecanoic acid (a15:0) is often a major component, the relative amounts of different branched-chain fatty acids, including isomers of methyltetradecanoic acid, are used to differentiate between species within the genus. nih.govasm.orgmdpi.comresearchgate.net Some species also contain 2,3-dihydroxytetradecanoic acid. researchgate.net

Table 1: Presence of this compound in Bacterial Systems

| Bacterial Species | Finding |

|---|---|

| Listeria monocytogenes | A dominant branched-chain fatty acid, crucial for membrane fluidity and cold adaptation. nih.govasm.orgillinoisstate.edu |

| Bacillus subtilis | A prominent branched-chain fatty acid; its precursor is L-leucine. cdnsciencepub.comnih.gov Also found as a derivative in antifungal compounds. nih.govresearchgate.net |

| Bacillus licheniformis | The most abundant fatty acid in some analyses. ajbls.comoup.com A component of glycolipopeptides. emanresearch.org |

| Serratia marcescens | Identified as a cellular fatty acid component. researchgate.net |

| Legionella species | A characteristic branched-chain fatty acid used in species differentiation. nih.govasm.orgmdpi.com |

Fungal Sources

Certain fungi also produce this compound, often as a part of complex secondary metabolites with antifungal properties.

Fusarium sp. : A derivative, 3-hydroxy-4-methyltetradecanoic acid, is a component of the antifungal cyclodepsipeptides W493 A and B, which are isolated from the culture broth of Fusarium sp. tandfonline.comnih.govoup.com Another study identified the fatty acid component of an antibiotic cyclodepsipeptide complex from the genus Fusarium as (-)-anti-3-hydroxy-4-methyltetradecanoic acid. researchgate.net However, a broader analysis of fatty acid profiles in Fusarium oxysporum f. sp. gladioli did not specifically highlight this compound as a major component. iahs.org.in

Microascus alveolaris : This fungus produces novel cyclodepsipeptides known as alveolarides A, B, and C, which possess a rare 2,3-dihydroxy-4-methyltetradecanoic acid unit. acs.orgacs.orgresearchgate.netchemistryviews.orgamazonaws.com These compounds have demonstrated antifungal activity against certain plant pathogens. acs.orgacs.org

Table 2: Presence of this compound Derivatives in Fungal Sources

| Fungal Species | Derivative | Containing Compound |

|---|---|---|

| Fusarium sp. | 3-hydroxy-4-methyltetradecanoic acid | Antifungal cyclodepsipeptides W493 A and B. tandfonline.comnih.govoup.com |

| Microascus alveolaris | 2,3-dihydroxy-4-methyltetradecanoic acid | Antifungal cyclodepsipeptides Alveolarides A, B, and C. acs.orgacs.orgresearchgate.netchemistryviews.org |

Animal and Human Biological Systems

This compound is also present in the biological systems of animals and humans, where it is found in various tissues and products.

Mammalian Tissues and Products

This branched-chain fatty acid has been detected in several mammalian sources, indicating its role in mammalian physiology.

Ruminant Dairy and Meat : Branched-chain fatty acids, including isomers of methyltetradecanoic acid, are found in dairy products and meat from ruminants. wikipedia.org Their presence is largely attributed to the bacteria in the rumen that synthesize these fatty acids.

Human Amniotic Fluid and Vernix Caseosa : Branched-chain saturated fatty acids are detected in human vernix caseosa, the waxy substance covering the skin of newborns. wikipedia.orgvernixhealth.com One study identified tetradecanoic acid, 12-methyl-, methyl ester (a derivative of anteiso-15:0) in lipids extracted from vernix caseosa. koreamed.org Another analysis of vernix caseosa found iso-15:0 (1this compound) and anteiso-15:0 (12-methyltetradecanoic acid) among the identified branched-chain fatty acids. nih.govplos.org The presence of these fatty acids in vernix caseosa suggests they are ingested by the fetus in late gestation. plos.org

Invertebrate Organisms

The nematode Caenorhabditis elegans is a model organism in which the biosynthesis and function of this compound have been studied.

Caenorhabditis elegans : This nematode synthesizes 1this compound (C15ISO) de novo. nih.govmdpi.com It is a crucial monomethyl branched-chain fatty acid for the development of C. elegans. nih.gov Studies have identified enzymes involved in its biosynthesis. nih.gov The fatty acid composition of C. elegans can be influenced by diet, with levels of 1this compound decreasing when fed certain oils. jst.go.jp It has also been shown that lysine (B10760008) residues in proteins can be acylated with 1this compound. pnas.org Various analytical methods have confirmed the presence of this and other branched-chain fatty acids in C. elegans. nih.gov

Derived Products

Certain food products, particularly those involving fermentation, are known to contain this compound.

Soy Fermentation Products : 1this compound has been purified from a soy fermentation product known as Yang Zhen Hua 851. wikipedia.orgaacrjournals.orgplos.org Research has indicated that this fatty acid is likely a major component responsible for some of the biological activities attributed to this product. vernixhealth.comaacrjournals.orgplos.orgscientificlabs.co.ukchemicalbook.com

Metabolism and Catabolism of 3 Methyltetradecanoic Acid

Beta-Oxidation Pathways

The degradation of fatty acids primarily occurs through a cyclical process known as beta-oxidation, which systematically shortens the fatty acid chain to produce acetyl-CoA, a key metabolite for energy production. However, the presence of a methyl group on the beta-carbon (C3) of 3-methyltetradecanoic acid sterically hinders the direct action of enzymes involved in the standard beta-oxidation spiral. frontiersin.orgaacrjournals.org Consequently, this branched-chain fatty acid must first undergo a preparatory modification via alpha-oxidation before it can be fully catabolized.

Mitochondrial Beta-Oxidation

Once this compound has been shortened by one carbon atom through alpha-oxidation to form pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), the resulting straight-chain fatty acyl-CoA can enter the mitochondrial beta-oxidation pathway. aacrjournals.orgwikipedia.org This process occurs within the mitochondrial matrix and involves a series of four enzymatic reactions that are repeated in a cyclical manner. frontiersin.orgnih.gov

The mitochondrial beta-oxidation of the acyl-CoA derived from this compound proceeds as follows:

| Step | Reaction | Enzyme | Product(s) |

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | trans-Δ²-Enoyl-CoA, FADH₂ |

| 2 | Hydration | Enoyl-CoA Hydratase | L-3-Hydroxyacyl-CoA |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketoacyl-CoA, NADH |

| 4 | Thiolytic Cleavage | Thiolase | Acetyl-CoA, Acyl-CoA (shortened by 2 carbons) |

This table outlines the core reactions of mitochondrial beta-oxidation for the straight-chain acyl-CoA resulting from the initial alpha-oxidation of this compound.

Each cycle of mitochondrial beta-oxidation yields one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. frontiersin.org The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production, while FADH₂ and NADH donate their electrons to the electron transport chain, contributing to the generation of a proton gradient that drives ATP synthesis. nih.gov This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units.

Peroxisomal Beta-Oxidation

In addition to the mitochondria, beta-oxidation of fatty acids also takes place in peroxisomes. researchgate.net Peroxisomal beta-oxidation is particularly important for the breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids like the pristanic acid derived from this compound. aacrjournals.orgresearchgate.net The enzymatic steps in peroxisomal beta-oxidation are similar to those in the mitochondria, but are carried out by a different set of enzymes. researchgate.net

A key difference is that the initial dehydrogenation step in peroxisomes is catalyzed by an acyl-CoA oxidase, which transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). researchgate.net This H₂O₂ is then detoxified to water by the peroxisomal enzyme catalase. Unlike mitochondrial beta-oxidation, this initial step in peroxisomes does not generate FADH₂ and is therefore not directly coupled to ATP synthesis. researchgate.net The subsequent hydration and dehydrogenation steps are catalyzed by a multifunctional enzyme, and the final thiolytic cleavage is performed by a peroxisomal thiolase. researchgate.net

Peroxisomal beta-oxidation typically shortens the fatty acid chain until it reaches a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation. researchgate.net

Unique Aspects of Branched-Chain Fatty Acid Degradation

The defining feature of this compound catabolism is the absolute requirement for an initial alpha-oxidation step. frontiersin.orgnih.gov The methyl group at the C3 position obstructs the formation of a double bond between the alpha and beta carbons by acyl-CoA dehydrogenase, the first enzyme of beta-oxidation. frontiersin.org

Alpha-oxidation is a peroxisomal process that removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgnih.gov The process for 3-methyl-branched fatty acids involves the following key steps:

| Step | Reaction | Enzyme | Product |

| 1 | Activation | Acyl-CoA Synthetase | 3-Methyltetradecanoyl-CoA |

| 2 | Hydroxylation | Phytanoyl-CoA Hydroxylase (PhyH) | 2-Hydroxy-3-methyltetradecanoyl-CoA |

| 3 | Cleavage | 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | Pristanal and Formyl-CoA |

| 4 | Dehydrogenation | Aldehyde Dehydrogenase | Pristanic Acid |

This table details the alpha-oxidation pathway required for the initial degradation of this compound.

The resulting pristanic acid is then activated to pristanoyl-CoA, which can subsequently be degraded through multiple cycles of beta-oxidation in both peroxisomes and mitochondria. aacrjournals.orgwikipedia.org

Other Metabolic Fates (e.g., sphingolipid synthesis)

Beyond catabolism for energy production, fatty acids serve as building blocks for the synthesis of more complex lipids. Research on 1this compound, an isomer of this compound, has shown that it can be incorporated into cellular lipids such as triacylglycerols and phospholipids. This suggests that this compound may also be utilized in anabolic pathways.

A significant fate for fatty acids is their incorporation into sphingolipids, a class of lipids that are integral components of cell membranes and play crucial roles in signal transduction. The core of a sphingolipid is ceramide, which is synthesized through the acylation of a sphingoid base with a fatty acyl-CoA. The enzymes responsible for this reaction, ceramide synthases (CerS), exhibit specificity for fatty acyl-CoAs of varying chain lengths. nih.gov While these enzymes primarily utilize straight-chain fatty acids, the metabolic pool of fatty acyl-CoAs available for ceramide synthesis can be influenced by the breakdown of branched-chain amino acids. This provides an indirect link for the potential incorporation of branched-chain fatty acids, or their metabolites, into sphingolipids.

Although direct evidence for the incorporation of this compound into sphingolipids is not extensively documented, the known promiscuity of some lipid-modifying enzymes and the precedent set by its isomer's incorporation into other lipid classes suggest that this is a plausible metabolic fate. nih.gov Further research is needed to fully elucidate the extent to which this compound participates in sphingolipid biosynthesis.

Biological Roles and Mechanistic Insights Pre Clinical Research

Cellular Membrane Modulation

The structure and fluidity of the cell membrane are critical for its function, influencing everything from signal transduction to transport of molecules. Fatty acids are integral components of the membrane, and their structure plays a significant role in determining its physical properties.

Branched-chain fatty acids, such as 3-methyltetradecanoic acid, are known to increase the fluidity of cell membranes. acs.orgnih.govacs.orgresearchgate.net This effect is analogous to that of unsaturated fatty acids. nih.govacs.org The methyl branch in the fatty acid chain disrupts the tight packing of the lipid molecules in the membrane bilayer. nih.gov This disruption leads to a less ordered and more fluid membrane structure. acs.orgnih.govacs.org

Studies on model microbial cell membranes have provided quantitative evidence for this phenomenon. Atomistic simulations have shown that a higher content of branched-chain fatty acids leads to increased bilayer fluidity and leaflet overlap, while decreasing bilayer rigidity and lipid order. acs.org In many bacteria, the ratio of branched-chain to straight-chain fatty acids is a key determinant of membrane fluidity. nih.gov For instance, some bacteria synthesize branched-chain fatty acids specifically to modulate and increase membrane fluidity. researchgate.net Fatty acids with an anteiso branching (a methyl group on the third carbon from the end) are particularly effective at fluidizing the membrane. nih.gov

Table 1: Effects of Branched-Chain Fatty Acids on Membrane Properties

| Membrane Property | Effect of Increased Branched-Chain Fatty Acid Content | Reference |

|---|---|---|

| Fluidity | Increase | acs.orgnih.govacs.org |

| Rigidity | Decrease | acs.org |

| Lipid Order | Decrease | acs.org |

| Bilayer Thickness | Decrease | nih.gov |

Emerging research suggests that branched-chain fatty acids play a role in the cellular response to various stressors. In a study on calf small intestinal epithelial cells, supplementation with BCFAs was found to mitigate the inflammatory response induced by lipopolysaccharides. nih.govnih.gov The BCFAs reduced the generation of reactive oxygen species (ROS) and malondialdehyde (MDA) levels, which are markers of oxidative stress. nih.gov Concurrently, they improved the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.gov

Furthermore, BCFAs have been shown to enhance mitochondrial function under stress conditions. nih.gov They have been observed to enhance mitochondrial membrane potential and ATP content. nih.gov In the context of pH stress, the bacterium Listeria monocytogenes modulates its membrane content of branched-chain fatty acids to adapt to acidic or alkaline environments. asm.org The balance between anteiso- and iso-branched-chain fatty acids appears to be crucial for this adaptation, suggesting that these fatty acids are important for maintaining membrane integrity and function under pH stress. asm.org

Antimicrobial Activities of Derivatives

Fatty acids and their derivatives have long been recognized for their antimicrobial properties. oup.comnih.govnih.govasm.orgrsc.org While specific studies on the antimicrobial activity of this compound derivatives are limited, the general principles of fatty acid antimicrobial action provide a framework for understanding their potential.

The antimicrobial efficacy of fatty acids is dependent on their chemical structure, including chain length and the presence and position of double bonds or branches. nih.govnih.govrsc.org Esterification of the carboxyl group can alter the activity, with monoglycerides (B3428702) often showing significant antimicrobial effects. nih.gov Fatty acid derivatives can exert their antimicrobial action through various mechanisms, including disruption of the cell membrane, inhibition of cellular enzymes, and interference with nutrient uptake.

Medium-chain saturated fatty acids and long-chain unsaturated fatty acids are generally the most active against bacteria. oup.com Gram-positive bacteria are typically more susceptible to the antimicrobial effects of fatty acids than Gram-negative bacteria. nih.govrsc.org

Table 2: General Antimicrobial Properties of Fatty Acid Derivatives

| Derivative Class | General Antimicrobial Activity | Target Organisms | Reference |

|---|---|---|---|

| Monoglycerides | Active | Primarily Gram-positive bacteria | nih.gov |

| Amine derivatives | Active | Gram-positive and Gram-negative bacteria | nih.gov |

Anticarcinogenic Mechanisms (Pre-clinical Models)

Significant pre-clinical research has focused on the anticarcinogenic properties of 1this compound (13-MTD), an isomer of this compound. These studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing programmed cell death (apoptosis) and halting the cell division cycle.

13-MTD has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines. plos.orgnih.govnih.govdoaj.org The primary mechanism of apoptosis induction appears to be through the caspase-dependent pathway. plos.orgnih.gov

Caspase-Dependent Pathway: Treatment of cancer cells with 13-MTD leads to the activation of initiator and executioner caspases. A key event is the cleavage of pro-caspase-3 into its active form. plos.orgnih.gov Activated caspase-3 then cleaves a range of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. plos.orgnih.gov The cleavage of PARP is a well-established marker of caspase-dependent apoptosis. plos.orgnih.gov

The signaling cascade leading to caspase activation by 13-MTD involves the modulation of key regulatory proteins. Studies have shown that 13-MTD treatment leads to the downregulation of phosphorylated AKT (p-AKT) and nuclear factor-kappa B (NF-κB) phosphorylation. plos.orgdoaj.org The AKT signaling pathway is a critical regulator of cell survival, and its inhibition is known to promote apoptosis.

While the caspase-dependent pathway is prominent, there is also evidence to suggest the involvement of caspase-independent mechanisms in apoptosis induced by certain agents. nih.gov However, the specific role of caspase-independent pathways in 13-MTD-induced apoptosis requires further investigation.

Table 3: Key Molecular Events in 13-MTD-Induced Apoptosis

| Molecular Target/Event | Effect of 13-MTD | Reference |

|---|---|---|

| p-AKT | Downregulation | plos.org |

| p-NF-κB | Inhibition | plos.org |

| Pro-caspase-3 | Cleavage (Activation) | plos.orgnih.gov |

| PARP | Cleavage | plos.orgnih.gov |

In addition to inducing apoptosis, 13-MTD can also inhibit cancer cell proliferation by arresting the cell cycle. nih.govdoaj.org Flow cytometry analysis has revealed that treatment with 13-MTD can cause a concentration-dependent arrest of cancer cells in the G1 phase of the cell cycle. nih.govdoaj.org

The G1 phase is a critical period for cell growth and preparation for DNA synthesis in the S phase. mdpi.comnih.govmdpi.comresearchgate.net Arresting cells in the G1 phase prevents them from replicating their DNA and proceeding with cell division. This G1 phase arrest is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). While the precise molecular targets of 13-MTD in the cell cycle machinery are still under investigation, its ability to induce G1 arrest represents a significant aspect of its anticarcinogenic activity.

Modulation of Signaling Pathways (e.g., AKT, MAPK, NF-κB)

Pre-clinical studies have identified 1this compound (13-MTD) as a modulator of critical signaling pathways that govern cell survival, proliferation, and inflammation in cancer cells. The compound has been shown to exert its effects by interfering with the Phosphatidylinositol 3-kinase (PI3K)/AKT, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling cascades.

In human bladder cancer cells, 13-MTD induces apoptosis by down-regulating the phosphorylation of AKT, a key protein in a central signaling pathway that promotes cell survival. nih.gov Simultaneously, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway involved in stress responses and apoptosis. nih.gov Attenuating these effects by experimentally up-regulating AKT phosphorylation or down-regulating JNK and p38 phosphorylation was found to reduce 13-MTD-induced apoptosis, confirming the compound's mechanism of action through these pathways. nih.gov

Similarly, in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines, the apoptotic effects of 13-MTD are associated with the inhibition of both AKT and NF-κB phosphorylation. plos.orgnih.govnih.gov The phosphorylation of AKT can influence the activity of proteins that regulate apoptosis, including NF-κB. nih.gov Studies showed that in Jurkat cells, a T-lymphoma cell line, the decrease in phosphorylated NF-κB occurred after the reduction in phosphorylated AKT, suggesting a sequential mechanism where 13-MTD first suppresses AKT activation, which in turn leads to the inhibition of the NF-κB pathway. nih.gov The inhibition of AKT phosphorylation by 13-MTD ultimately leads to the activation of caspases, which are crucial enzymes in the execution of apoptosis. plos.orgnih.gov

These findings highlight that 13-MTD can disrupt key pro-survival signaling networks within cancer cells, making it a subject of interest in oncological research.

Inhibition of Fatty Acid Biosynthesis in Cancer Cells

While many cancer cells exhibit an increased rate of de novo fatty acid synthesis to support rapid proliferation and membrane generation, the direct inhibitory effect of this compound or its isomers on this process is not well-established. inje.ac.kr Some monomethyl branched-chain fatty acids (BCFAs) are, however, known to possess anti-cancer properties by inhibiting fatty acid synthesis and oxidation. nih.gov Research on the branched-chain fatty acid 12-methyltetradecanoic acid, another isomer, suggests its anti-proliferative effects are linked to the inhibition of 5-lipoxygenase, an enzyme involved in the metabolism of arachidonate, rather than a direct inhibition of fatty acid synthase (FASN). nih.gov

In general, cancer cells often upregulate enzymes involved in fatty acid synthesis, and this pathway is considered a therapeutic target. ox.ac.uk However, current research on methyltetradecanoic acid isomers focuses more on their roles in inducing apoptosis through other signaling pathways rather than as direct inhibitors of fatty acid biosynthesis.

Disruption of Mitochondrial Integrity and Cytochrome C Release

A key mechanism underlying the apoptotic activity of 1this compound involves the induction of mitochondrial dysfunction. nih.gov Mitochondria play a central role in the intrinsic pathway of apoptosis, and their permeabilization is a critical step in this process. nih.gov

In studies on human bladder cancer cells, treatment with 13-MTD was shown to promote mitochondrial dysfunction. nih.gov This disruption of mitochondrial integrity leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.gov Cytosolic cytochrome c is a crucial event that triggers the activation of a cascade of caspases, ultimately leading to programmed cell death. nih.gov This demonstrates that 13-MTD can initiate apoptosis by directly targeting the mitochondria and causing the release of pro-apoptotic factors.

Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax)

The integrity of the mitochondrial membrane is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govnih.gov The ratio of these proteins is a critical determinant of cell fate.

Research has shown that 1this compound can modulate the expression of these key regulatory proteins. In human bladder cancer cells, 13-MTD treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c and subsequent apoptosis. nih.gov

However, in a study involving T-cell non-Hodgkin's lymphoma cell lines, treatment with 13-MTD induced apoptosis without causing a change in the expression of Bcl-2 proteins. plos.orgnih.gov This suggests that the mechanism of action of 13-MTD may be cell-type specific, and in some cancers, it may bypass the regulation of Bcl-2 family proteins to induce apoptosis through other pathways, such as the direct activation of caspases.

| Cell Line | Effect of 13-MTD on Bcl-2 Family | Reference |

| Human Bladder Cancer Cells | Down-regulates Bcl-2, Up-regulates Bax | nih.gov |

| T-NHL (Jurkat, Hut78, EL4) | No change in Bcl-2 expression | plos.orgnih.gov |

Immunomodulatory Functions

Branched-chain fatty acids (BCFAs) are recognized for their potential immunomodulatory effects. scirp.org While specific data on this compound is scarce, research on related compounds suggests a role in modulating immune responses. For instance, 12-methyltetradecanoic acid, isolated from sea cucumbers, is listed among bioactive metabolites with immunomodulatory properties that can ameliorate immune reactions by modulating innate immune cells. nih.govresearchgate.net

Short-chain fatty acids (SCFAs), which are structurally related to BCFAs, are well-known for their broad immune regulatory functions and their ability to influence immune tolerance. nih.govfrontiersin.org They can exert both pro- and anti-inflammatory effects depending on the context. frontiersin.org Some BCFAs, like isobutyric acid, have been shown to increase following dietary fiber supplementation, which is associated with immunomodulatory effects such as activating circulatory dendritic cells. news-medical.net The immunomodulatory activities of some fatty acids are linked to their ability to interact with pattern recognition receptors like Toll-like Receptors (TLRs). mdpi.com

These findings suggest that branched-chain fatty acids as a class, which would include this compound, may possess the ability to influence immune cell function and inflammatory pathways.

Metabolic Regulation in Cellular Models

Branched-chain fatty acids play a role in regulating lipid metabolism. oup.com Studies on various BCFAs in primary adipocytes have demonstrated their ability to modulate processes like lipolysis (the breakdown of fats) and de novo lipogenesis (the synthesis of fatty acids). nih.gov For example, isobutyric and isovaleric acids were found to inhibit insulin-stimulated de novo lipogenesis in rat adipocytes. nih.gov This suggests that BCFAs might help shift adipocytes towards storing lipids from dietary sources rather than synthesizing new ones. nih.gov

A negative correlation has been observed between the levels of BCFAs in the blood and triglyceride levels in obese patients. nih.govoup.com This indicates a potential role for these fatty acids in maintaining lipid homeostasis. nih.gov The metabolism of structured triacylglycerols is complex and influenced by the specific positioning of fatty acids on the glycerol (B35011) backbone. nih.govyoutube.com A method for the synthesis of the triglyceride of 13-methyl-tetradecanoic acid has been described, which facilitates further study of its specific metabolic fate. csic.es The breakdown of triacylglycerols releases fatty acids that can be used for energy production through beta-oxidation. youtube.com

While direct evidence for the effect of this compound on lipid catabolism gene upregulation is not available, the known functions of related BCFAs point towards a role in the intricate regulation of cellular lipid balance.

Effects on Glucose and Oleic Acid Metabolism in Specific Cell Types (e.g., human myotubes)

The metabolism of 3-methyl-branched-chain fatty acids, such as this compound, is distinct from that of straight-chain fatty acids. Due to the methyl group at the beta-carbon (position 3), these fatty acids cannot be directly metabolized through the conventional beta-oxidation pathway. nih.gov Instead, they must first undergo alpha-oxidation in peroxisomes, a process that removes one carbon atom to produce a 2-methyl-branched-chain fatty acid, which can then enter the beta-oxidation pathway. nih.gov

While direct studies on the metabolic effects of this compound in human myotubes are not available in the reviewed literature, research on other isomers of methyltetradecanoic acid provides insight into how methyl-branching can influence cellular energy metabolism. A study evaluating the impact of various monomethyl branched-chain fatty acids (BCFAs) in cultured human skeletal muscle cells (myotubes) revealed distinct and isomer-specific effects on glucose and fatty acid handling. nih.gov

For instance, 12-methyltetradecanoic acid (12-MTD) was found to primarily affect glucose metabolism by increasing glucose uptake and glycogen (B147801) synthesis. nih.gov In contrast, 1this compound (13-MTD) modulated fatty acid metabolism by increasing the uptake and oxidation of oleic acid. nih.gov The same study noted that 13-MTD, along with other BCFAs, appeared to reduce insulin-stimulated glycogen synthesis. nih.gov These findings demonstrate that the position of the methyl group along the carbon chain is a critical determinant of the fatty acid's metabolic effects in human myotubes.

The table below summarizes the differential effects of two methyltetradecanoic acid isomers on key metabolic processes in human myotubes, based on available pre-clinical data.

| Compound | Glucose Uptake | Glycogen Synthesis (Basal) | Oleic Acid Uptake | Oleic Acid Oxidation | Reference |

| 12-Methyltetradecanoic acid | Increased | Increased | No significant effect | No significant effect | nih.gov |

| 1this compound | No significant effect | No significant effect | Increased | Increased | nih.gov |

This table illustrates the distinct metabolic effects of different isomers of methyltetradecanoic acid in human myotubes. Data for this compound was not available in the cited literature.

Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Alpha activation)

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that functions as a key transcription factor in regulating lipid metabolism. nih.govmdpi.com As a "dietary lipid sensor," PPARα is activated by fatty acids and their derivatives, leading to the upregulation of genes involved in fatty acid uptake, activation, and catabolism in both peroxisomes and mitochondria. nih.govmdpi.com

Given that 3-methyl-branched fatty acids are metabolized in peroxisomes, a link to PPARα is plausible. nih.gov However, direct evidence from pre-clinical studies specifically demonstrating the activation of PPARα by this compound is not present in the available literature. Research on other compounds has shown that activation of PPARα in adipocytes can stimulate the expression of genes related to fatty acid oxidation. nih.gov This activation involves the recruitment of PPARα to the promoter regions of its target genes. nih.gov While various fatty acids can act as ligands for PPARα, the specific interaction and activation potential can vary significantly depending on the fatty acid's structure.

Roles in Development and Physiological Processes (Pre-clinical)

Pre-clinical research highlights the fundamental importance of monomethyl branched-chain fatty acids (mmBCFAs) in biological development and cellular function. Although studies focusing specifically on this compound are limited, research using the nematode Caenorhabditis elegans as a model organism has established that mmBCFAs are essential for proper development. nih.gov

In C. elegans, the mmBCFAs C15ISO (1this compound) and C17ISO (15-methylhexadecanoic acid) are critical for postembryonic development. nih.gov Genetic studies have shown that a deficiency in the enzymes responsible for synthesizing these long-chain mmBCFAs leads to arrested larval development and death, underscoring their essential biological role. nih.gov

At a more fundamental physiological level, methyl-branched fatty acids play a structural role in cell membranes. The presence of a methyl group along the fatty acid chain disrupts the tight packing of lipids, which reduces the condensation of the lipid bilayer and lowers chain ordering. researchgate.net This "kinking" effect at the branching point increases the fluidity of cell membranes. researchgate.net This modulation of membrane fluidity is a crucial process for organisms, including bacteria that must adapt to extreme temperature environments. researchgate.net

Synthetic Approaches and Chemical Derivatization

Enantioselective Synthesis of 3-Hydroxy-4-Methyltetradecanoic Acid Isomers

The specific stereochemistry of bioactive molecules is often critical to their function. In the context of 3-methyltetradecanoic acid analogs, the enantioselective synthesis of the four possible stereoisomers of 3-hydroxy-4-methyltetradecanoic acid has been accomplished. nih.govtandfonline.comoup.comoup.comresearchgate.net This synthesis was instrumental in determining the absolute configuration of this β-hydroxy acid component found in the antifungal cyclodepsipeptides W493 A and B. nih.govtandfonline.comoup.comoup.com

The key steps in this synthetic route involve Sharpless asymmetric epoxidation followed by a regioselective epoxide-ring opening reaction. nih.govtandfonline.comoup.comoup.com The Sharpless epoxidation allows for the creation of a chiral epoxide from an allylic alcohol, establishing the stereocenter at the hydroxyl-bearing carbon. The subsequent ring-opening of this epoxide with trimethylaluminum (B3029685) introduces the methyl group at the adjacent carbon, thereby setting the second stereocenter. nih.govtandfonline.comoup.comoup.com By carefully selecting the diethyl tartrate (DET) enantiomer in the Sharpless epoxidation step, all four possible stereoisomers—(3S,4R), (3R,4S), (3S,4S), and (3R,4R)—can be selectively synthesized. This strategic approach ultimately led to the determination that the natural configuration of the acid component in W493 A and B is (3S,4R). nih.govtandfonline.comoup.comoup.com

Table 1: Key Reactions in the Enantioselective Synthesis of 3-Hydroxy-4-Methyltetradecanoic Acid Isomers

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Creates a chiral epoxide, establishing one stereocenter. |

De Novo and Chemoenzymatic Synthetic Strategies (e.g., Wittig reaction for 1this compound)

De novo synthesis provides a pathway to construct complex molecules from simpler, readily available starting materials. A notable example is the synthesis of 1this compound, which utilizes the Wittig reaction as a key carbon-carbon bond-forming step. researchgate.netcsic.es This reaction is a versatile method for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.commnstate.eduorganic-chemistry.org

Chemoenzymatic strategies combine the precision of enzymatic catalysis with the practicality of traditional organic synthesis. nih.gov These approaches can offer high stereoselectivity and efficiency under mild reaction conditions. nih.gov While a specific chemoenzymatic route for 1this compound is not detailed in the provided context, the principles of this methodology could be applied. For instance, enzymes could be used for highly selective reduction or oxidation steps, or for the resolution of racemic mixtures to obtain a single enantiomer, which is particularly valuable for producing chiral molecules. nih.gov

Table 2: Wittig Reaction for the Synthesis of 1this compound Precursor

| Reactant 1 | Reactant 2 | Key Reagent | Product Type |

|---|

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govrsc.orgresearchgate.net By systematically modifying a lead compound's structure and evaluating the biological activity of the resulting derivatives, researchers can identify key pharmacophores and optimize properties like potency and selectivity. nih.govrsc.orgresearchgate.net

For a molecule like this compound, derivatization could involve several strategies to probe its SAR. Modifications could be made to the carboxylic acid group, such as esterification or amidation, to explore the importance of this acidic functionality for biological interactions. The length and branching of the alkyl chain could also be altered to determine the optimal lipophilicity and steric profile for activity.

A specific derivatization strategy has been developed for the comprehensive identification of 2- and 3-hydroxyl fatty acids using liquid chromatography-mass spectrometry (LC-MS). researchgate.net This involves reacting the hydroxyl group with a specialized reagent, which can help in distinguishing between isomers and identifying the precise location of functional groups. researchgate.net Such derivatization techniques are not only crucial for analytical purposes but also provide a foundation for creating new analogs for SAR studies. By generating a library of derivatives with varied structural features, it becomes possible to map the structural requirements for the desired biological effect. nih.govrsc.orgresearchgate.net

Table 3: Potential Derivatization Sites on this compound for SAR Studies

| Site | Type of Modification | Purpose |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Investigate the role of the acidic head group. |

| Alkyl Chain | Altering length, Introducing unsaturation | Modulate lipophilicity and conformation. |

Structure Activity Relationship Studies Pre Clinical Focus

Influence of Branching Position and Chain Length on Biological Activity

The specific location of the methyl group along the fatty acid backbone and the total length of the carbon chain are critical determinants of biological efficacy. These structural parameters directly impact how the molecule interacts with and integrates into cellular structures, most notably the cell membrane.

Methyl-branched fatty acids are primarily categorized based on the location of the methyl group relative to the terminal end (omega end) of the carbon chain. The iso form has a methyl group on the penultimate (n-2) carbon, while the anteiso form has the branch on the antepenultimate (n-3) carbon. researchgate.netnih.gov This seemingly minor difference in placement leads to distinct three-dimensional structures that alter the physical properties of cell membranes. acs.orgnih.gov Molecular dynamics simulations have shown that methyl branching, in general, reduces the tight packing of lipids, decreases the thickness of the lipid bilayer, and introduces kinks that enhance membrane fluidity. acs.orgnih.gov Studies suggest that anteiso-branched fatty acids are more effective at fluidizing the membrane compared to their iso-branched counterparts. avantiresearch.comresearchgate.net This increased fluidity can influence cellular processes and signaling pathways, contributing to the molecule's biological activity.

The total length of the fatty acid chain also plays a crucial role in its bioactivity. In studies examining the antitumoral activity of BCFAs against human breast cancer cells, a clear relationship between chain length and efficacy was established. The highest cytotoxic activity was observed with an iso-branched fatty acid containing 16 carbons (iso-C16:0). nih.govjst.go.jp The activity was found to decrease as the carbon chain was either lengthened or shortened from this optimal C16 length. nih.govjst.go.jp Both iso- and anteiso-BCFAs demonstrated cytotoxicity, indicating that this is a property of the broader class of branched-chain fatty acids. nih.govjst.go.jp

| Compound (Chain Length) | Relative Biological Activity | Key Findings |

|---|---|---|

| iso-C14:0 | Lower | Optimal antitumoral activity was observed at a chain length of 16 carbons. Activity diminishes with either an increase or decrease in chain length from C16. nih.govjst.go.jp |

| iso-C16:0 | Highest | |

| iso-C17:0 | Lower |

Effects of Unsaturation and Branching Group Size on Biological Activity

Beyond branching position and chain length, the presence of double bonds within the alkyl chain (unsaturation) and the steric bulk of the branching group itself are key factors in modulating biological activity. Research into these modifications aims to optimize the potency of BCFAs. nih.govlookchem.com

The introduction of a double bond creates a rigid kink in the fatty acid chain, particularly in the case of a cis configuration, which restricts the molecule's conformational freedom and ability to pack tightly with other lipids. wikipedia.org A study designed to expand the structure-activity relationship of BCFAs systematically explored this effect by synthesizing and testing analogs of 13-Methyltetradecanoic acid (13-MTD). nih.gov The findings revealed that incorporating a cis-Δ11 double bond into the BCFA structure significantly improved its anticancer activity against human cancer cell lines. nih.gov This suggests that the enhanced disruption of membrane packing caused by the cis double bond potentiates the cytotoxic effects of the fatty acid.

Conversely, increasing the size of the alkyl branching group has been shown to be detrimental to anticancer activity. nih.govlookchem.com In the same study, a series of BCFAs were synthesized with branching groups of increasing size: methyl, ethyl, propyl, and butyl. When screened for activity against human cancer cell lines, a clear trend emerged where larger branching groups progressively reduced the compound's potency. nih.gov The methyl group, as found in this compound, appears to be optimal among the simple alkyl groups tested for maintaining anticancer efficacy. This indicates that while a branch is necessary for activity, excessive steric bulk at the branching position may hinder the molecule's interaction with its biological target or its proper integration into the cell membrane. nih.gov

| Compound Modification | Relative Anticancer Activity | Structural Rationale |

|---|---|---|

| Methyl Branch (e.g., 13-MTD) | Baseline | Anticancer activity is adversely affected by larger branching groups. nih.govlookchem.com |

| Ethyl Branch | Lower | |

| Propyl Branch | Lower | |

| Butyl Branch | Lowest | |

| Saturated BCFA | Baseline | Incorporation of a cis-Δ11 double bond significantly improves anticancer activity. nih.govlookchem.com |

| cis-Δ11 Unsaturated BCFA | Higher |

Ecological and Environmental Significance

Role in Microbial Ecosystems

Branched-chain fatty acids (BCFAs), such as 3-Methyltetradecanoic acid, are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function. The position of the methyl group along the acyl chain influences the physical properties of the membrane. BCFAs are particularly abundant in Gram-positive bacteria.

The working hypothesis in microbial cell membrane studies is that branched fatty acids increase the fluidity of the bilayer, a function analogous to that of unsaturated fatty acids in the membranes of higher organisms nih.gov. This increased fluidity is essential for bacteria to adapt to changing environmental conditions, such as temperature fluctuations. Atomistic simulations on biomimetic bilayer patches containing branched-chain lipids have shown that the content of straight-chain fatty acids modulates the structure, fluidity, and phase of the model microbial cell membranes nih.gov. As the concentration of the straight-chain fatty acid n-16:0 increases, the bilayer thickens and becomes more ordered, with higher viscosity and bending modulus, quantitatively supporting the role of branched fatty acids in increasing membrane fluidity nih.gov.

While direct research on this compound is limited, its isomer, 1this compound, has been identified in organisms such as Streptomyces manipurensis and the marine sponge Chondrosia reniformis nih.gov. This indicates the presence and likely functional importance of methyl-branched tetradecanoic acids within various microbial and marine ecosystems. Microorganisms play a vital role in the multifunctionality of soil ecosystems, and their diversity and metabolic functions significantly impact plant growth and development nih.gov. The composition of microbial communities and their metabolites, including fatty acids, can be influenced by environmental management strategies nih.gov.

The metabolic activity of gut microbiota, for instance, is considered a virtual organ, pivotal in maintaining the host's physiological and metabolic homeostasis mdpi.com. The intestinal microbiota is involved in the utilization and catabolism of various molecules, which can serve as precursors for the synthesis of metabolic end products mdpi.com.

Table 1: Research Findings on the Role of Branched-Chain Fatty Acids in Microbial Membranes

| Research Focus | Key Finding | Organism/System Studied |

| Membrane Fluidity | Branched-chain fatty acids increase the fluidity of the lipid bilayer. nih.gov | Biomimetic, branched-chain lipid containing bilayer patches |

| Structural Modulation | The amount of straight-chain fatty acid content modulates the structure, fluidity, and phase in model microbial cell membranes. nih.gov | Model microbial cell membranes |

| Natural Occurrence of Isomer | 1this compound has been reported in various organisms. nih.gov | Streptomyces manipurensis, Chondrosia reniformis |

Antifouling Properties of Related Compounds

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant problem for marine industries. Environmentally friendly antifouling solutions are a key area of research, with a focus on natural compounds. Fatty acids and their derivatives, structurally related to this compound, have demonstrated notable antifouling properties.

Fatty acids are known to possess a range of bioactivities, including anti-algal, antibacterial, and anti-fungal properties scielo.brupc.edu. For example, dodecanoic acid has been shown to have anti-algal properties researchgate.net. The combination of fatty acid derivatives with other substances has led to the development of more environmentally benign antifouling coatings. One such development involves using copper dodecanoate (B1226587) as a pigment, which significantly reduces the release of copper into the marine environment compared to commercial paints, while maintaining similar or even better antifouling efficiency scielo.brresearchgate.net.

Marine bacteria are a source of biosurfactants with antifouling activity. Cell-free culture supernatants from Bacillus niabensis, isolated from marine environments, have been shown to reduce biofilm formation by over 50% against a range of both Gram-positive and Gram-negative bacteria mdpi.com. These biosurfactants are often lipopeptides or fatty acids mdpi.com.

Polyunsaturated fatty acids (PUFAs) from marine sources also exhibit antibiofilm activities. Herring oil, which contains several PUFAs, has been shown to decrease biofilm formation by Staphylococcus aureus strains frontiersin.org. Specific components of this oil, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), significantly inhibit biofilm formation at low concentrations frontiersin.org.

The antifouling mechanism of these compounds can be varied. Some interfere with the settlement of fouling organisms by blocking neurotransmission, while others have antibacterial properties that prevent the initial formation of a biofilm nih.gov. The development of nature-inspired compounds is a promising avenue for creating effective and ecologically sound antifouling technologies nih.gov.

Table 2: Antifouling Activity of Fatty Acids and Related Compounds

| Compound/Product | Activity | Target Organism(s) |

| Copper Dodecanoate | Antifouling pigment with reduced copper release. scielo.brresearchgate.net | Marine fouling organisms |

| Bacillus niabensis biosurfactants | Reduction of biofilm formation. mdpi.com | Gram-positive and Gram-negative bacteria |

| Herring Oil (containing PUFAs) | Decreased biofilm formation. frontiersin.org | Staphylococcus aureus |

| Docosahexaenoic acid (DHA) | Inhibition of biofilm formation (>90% at 50 μg/ml). frontiersin.org | Staphylococcus aureus |

| Eicosapentaenoic acid (EPA) | Inhibition of biofilm formation (>90% at 50 μg/ml). frontiersin.org | Staphylococcus aureus |

Q & A

Q. What are the established protocols for synthesizing 3-Methyltetradecanoic acid in laboratory settings?

Answer: this compound can be synthesized via esterification of tetradecanoic acid derivatives followed by selective hydrolysis. For example, methyl tetradecanoate (CAS 124-10-7) serves as a precursor, which can undergo acid- or base-catalyzed hydrolysis to yield the free fatty acid. Purification often involves column chromatography or recrystallization using solvents like hexane/ethyl acetate mixtures. Storage conditions (e.g., 0–6°C for methyl esters) are critical to prevent degradation .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Answer: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. GC-MS with derivatization (e.g., methyl ester formation) enhances volatility for separation, while NMR (¹H and ¹³C) confirms branching at the C3 position. Purity is quantified using high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. What are the known natural sources of this compound, and how is it extracted from these sources?

Answer: this compound has been identified in the triglyceride fraction of European mole (Talpa europaea) lipids, constituting a minor component alongside unsaturated fatty acids like cis-9,12-octadecadienoic acid . Extraction typically involves lipid saponification, followed by solvent partitioning (e.g., hexane) and chromatographic separation (silica gel columns).

Advanced Research Questions

Q. How does the branched-chain structure of this compound influence its physicochemical properties compared to linear isomers?

Answer: The methyl branch at C3 reduces molecular symmetry, lowering melting points and altering solubility. For example, branched-chain fatty acids exhibit higher solubility in supercritical CO₂ compared to linear isomers due to reduced intermolecular van der Waals forces. Computational modeling (e.g., COSMO-RS) predicts solubility trends, validated experimentally using gravimetric or spectroscopic methods .

Q. What experimental approaches are used to investigate the role of this compound in cellular signaling pathways?

Answer: Studies on structurally similar branched-chain fatty acids (e.g., 1this compound) suggest mechanisms involving AKT phosphorylation inhibition and caspase-3 activation . For this compound, researchers can employ:

Q. How do researchers address discrepancies in reported solubility data of this compound across different solvent systems?

Answer: Contradictions arise from variations in temperature, pressure, and solvent polarity. For supercritical CO₂ systems, entrainers like ethanol (5–10% v/v) enhance solubility by modifying polarity. Data reconciliation involves cross-validating results using standardized protocols (e.g., IUPAC guidelines) and reporting uncertainties via error bars in solubility isotherms .

Q. What methodological considerations are critical when analyzing the apoptotic effects of this compound in cancer cell lines?

Answer: Key steps include:

- Dose-response profiling to determine IC₅₀ values.

- Annexin V/PI staining to distinguish apoptosis from necrosis.

- Inhibition of confounding pathways (e.g., using AKT inhibitors as positive controls).

- In vivo validation via xenograft models, with tumor inhibition rates calculated relative to controls .

Data Contradiction and Validation

Q. How can conflicting reports on the natural occurrence of this compound in lipid mixtures be resolved?

Answer: Discrepancies may stem from differences in extraction or detection sensitivity. Targeted lipidomics using LC-MS/MS with multiple reaction monitoring (MRM) improves specificity. For example, Jacob (1993) identified this compound in mole lipids using O304-oxidation and GC-MS, but absence in other studies could reflect species-specific biosynthesis .

Q. What strategies are employed to differentiate this compound from positional isomers (e.g., 2- or 4-methyl derivatives) in complex mixtures?

Answer: Derivatization-gas chromatography with polar columns (e.g., DB-WAX) separates isomers based on retention indices. Electron ionization mass spectrometry (EI-MS) distinguishes branching via fragmentation patterns (e.g., α-cleavage near the methyl group). Advanced NMR techniques (²D-COSY) resolve overlapping proton signals .

Methodological Optimization

Q. How can researchers optimize the synthesis of this compound derivatives for specific applications (e.g., fluorescent probes)?

Answer: Functionalization at the carboxyl group (e.g., amidation with fluorophores like BODIPY) requires protecting group strategies (e.g., tert-butyl esters). Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified using preparative HPLC. Applications in membrane dynamics studies require validation via confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.